molecular formula C26H36N2O2 B329579 N,N'-bis(2,6-diethylphenyl)hexanediamide

N,N'-bis(2,6-diethylphenyl)hexanediamide

Cat. No.: B329579
M. Wt: 408.6 g/mol
InChI Key: GVPMDELPODMIHK-UHFFFAOYSA-N
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Description

N,N'-bis(2,6-diethylphenyl)hexanediamide is a diamide compound characterized by a hexanediamide backbone substituted with 2,6-diethylphenyl groups at both terminal nitrogen atoms. For example, the hexanediamide framework is similar to N~1~,N~6~-bis(3-ethylphenyl)hexanediamide (Y204-1863), which shares the same molecular formula (C₂₂H₂₈N₂O₂) but differs in substituent positions .

Properties

Molecular Formula

C26H36N2O2

Molecular Weight

408.6 g/mol

IUPAC Name

N,N//'-bis(2,6-diethylphenyl)hexanediamide

InChI

InChI=1S/C26H36N2O2/c1-5-19-13-11-14-20(6-2)25(19)27-23(29)17-9-10-18-24(30)28-26-21(7-3)15-12-16-22(26)8-4/h11-16H,5-10,17-18H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

GVPMDELPODMIHK-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CCCCC(=O)NC2=C(C=CC=C2CC)CC

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CCCCC(=O)NC2=C(C=CC=C2CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between N,N'-bis(2,6-diethylphenyl)hexanediamide and related diamides/amidinates:

Compound Name Substituent Positions Molecular Formula Molecular Weight logP Key Features References
This compound 2,6-diethylphenyl C₂₂H₂₈N₂O₂ ~352.48* ~4.2* High steric bulk; potential coordination with divalent metals (e.g., Zn, Mg)
N~1~,N~6~-bis(3-ethylphenyl)hexanediamide (Y204-1863) 3-ethylphenyl C₂₂H₂₈N₂O₂ 352.48 4.239 Lower steric hindrance; higher solubility in organic solvents
N,N'-Diacetyl-1,4-phenylenediamine Acetyl on phenylenediamine C₁₀H₁₂N₂O₂ 192.22 ~1.5† Smaller backbone; limited steric effects; used in polymer research
[1,3-bis(2,6-diisopropylphenyl)imidazolium-2-{N,N'-bis(2,6-diethylphenyl)amidinate}] 2,6-diethylphenyl (amidinate) C₄₈H₆₆N₄ 722.44‡ N/A Zwitterionic structure; forms stable Mg/Zn complexes

*Estimated based on Y204-1863 .
†Predicted using similar acetylated diamines.
‡Molecular weight calculated from formula in .

Key Observations:

Substituent Position Effects : The 2,6-diethylphenyl groups in the target compound create greater steric hindrance compared to the 3-ethylphenyl isomer (Y204-1863), which may reduce solubility but enhance selectivity in metal coordination .

Functional Group Differences : Amidinate derivatives (e.g., ) exhibit zwitterionic behavior and stronger metal-binding capabilities compared to neutral diamides due to their delocalized charge .

Bioactivity Potential: Thiourea analogs with 2,6-diethylphenyl groups () show promise in bioactivity studies, suggesting that the diamide variant could also be explored for similar applications, albeit with modified pharmacokinetic properties due to the amide group .

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